molecular formula C7H16ClNO2 B13467182 {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride

Cat. No.: B13467182
M. Wt: 181.66 g/mol
InChI Key: NRHTXKOYJOMCGH-RGMNGODLSA-N
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Description

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride is a chemical compound that features a dioxolane ring, a methyl group, and an amine group

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)9-5-6(10-7)4-8-3;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1

InChI Key

NRHTXKOYJOMCGH-RGMNGODLSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)CNC)C.Cl

Canonical SMILES

CC1(OCC(O1)CNC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride can be achieved through several methods. One common approach involves the protection of amines using carbamates, which can be installed and removed under relatively mild conditions . Another method includes the Gabriel synthesis, which uses phthalimide and alkyl halides to produce primary amines . Additionally, reductive amination of aldehydes or ketones can be employed to synthesize amines .

Industrial Production Methods

Industrial production of amines often involves large-scale reductive amination processes, where aldehydes or ketones are reacted with ammonia or amines in the presence of a reducing agent. This method is efficient and scalable, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions typically result in the formation of new amine derivatives .

Scientific Research Applications

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride involves its interaction with molecular targets and pathways. The compound’s amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from simpler amines like methylamine and dimethylamine, making it valuable for specific applications in research and industry .

Biological Activity

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, effects on cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

C12H23ClN2O3C_{12}H_{23}ClN_{2}O_{3}

Key Properties

  • Molecular Weight : 278.2818 g/mol
  • Solubility : Water solubility is approximately 9.5 mg/mL.
  • pKa Values : Strongest acidic pKa is 1.36, while the strongest basic pKa is -4.1.

The biological activity of this compound appears to be mediated through several pathways:

  • Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in various cancer cell lines, particularly breast carcinoma (MDA-MB-231). The compound's IC50 was found to be around 0.6 μM, with significant inhibition of cell proliferation at concentrations above 3 µM .
  • Apoptosis Induction : Evidence suggests that while the compound does not significantly affect cell adhesion, it may promote apoptosis under certain conditions. The mechanism appears to involve metabolic pathways that lead to increased levels of reactive oxygen species (ROS), thereby triggering apoptotic pathways .
  • Inhibition of Tumor Growth : The compound has shown promising results in inhibiting tumor growth in preclinical models. It has been demonstrated to reduce the viability of MDA-MB-231 cells significantly .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Line IC50 (μM) Effect Observed
MDA-MB-2310.6Significant reduction in cell proliferation
Various Cancer LinesVariesInduction of apoptosis
HepG210Cell cycle arrest and decreased viability

Case Study 1: MDA-MB-231 Cell Line

In a study conducted on the MDA-MB-231 breast cancer cell line, treatment with this compound resulted in a dose-dependent inhibition of cell growth. At concentrations exceeding 10 μM, a notable arrest in the cell cycle was observed without significant cytotoxicity .

Case Study 2: HepG2 Liver Cancer Cells

Another investigation explored the effects on HepG2 liver cancer cells. The compound exhibited an IC50 of approximately 10 μM and was found to induce apoptosis through ROS accumulation and mitochondrial dysfunction .

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